molecular formula C13H19N3 B8668123 1-Methyl-7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane CAS No. 646055-66-5

1-Methyl-7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane

Cat. No. B8668123
M. Wt: 217.31 g/mol
InChI Key: WIHVDFXARURFKF-UHFFFAOYSA-N
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Patent
US06956042B2

Procedure details

7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane (30 mg, 0.15 mmol) was dissolved in 98% formic acid (0.5 mL) and formaldehyde (1 mL, 28% aqueous solution). The reaction mixture was heated to reflux for 8 h. The reaction mixture was cooled to room temperature, basified with saturated aqueous sodium bicarbonate to pH 9-10 and extracted with chloroform (4×3 mL). The combined chloroform extracts were dried (K2CO3), filtered and concentrated on a rotary evaporator to afford 30 mg of the desired compound (93.6%) as a light brown liquid.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
93.6%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH2:15][CH2:14][C:9]3([NH:13][CH2:12][CH2:11][CH2:10]3)[CH2:8]2)[CH:2]=1.[C:16](=O)(O)[O-].[Na+]>C(O)=O.C=O>[CH3:16][N:13]1[C:9]2([CH2:14][CH2:15][N:7]([C:3]3[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=3)[CH2:8]2)[CH2:10][CH2:11][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
N1=CC(=CC=C1)N1CC2(CCCN2)CC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts were dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CN1CCCC12CN(CC2)C=2C=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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